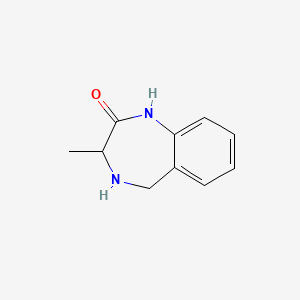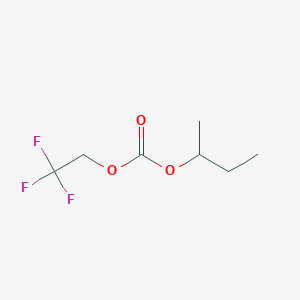
sec-Butyl 2,2,2-trifluoroethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sec-Butyl 2,2,2-trifluoroethyl carbonate: is an organic compound with the molecular formula C7H11F3O3. It is a carbonate ester derived from sec-butyl alcohol and 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
sec-Butyl alcohol+2,2,2-trifluoroethyl chloroformate→sec-Butyl 2,2,2-trifluoroethyl carbonate+HCl
The reaction is typically conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
sec-Butyl 2,2,2-trifluoroethyl carbonate: can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield sec-butyl alcohol and 2,2,2-trifluoroethanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or titanium isopropoxide.
Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous conditions.
Major Products Formed
Hydrolysis: sec-Butyl alcohol and 2,2,2-trifluoroethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Reduction: sec-Butyl alcohol and 2,2,2-trifluoroethanol.
科学的研究の応用
sec-Butyl 2,2,2-trifluoroethyl carbonate: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized as a solvent and intermediate in the production of specialty chemicals.
作用機序
The mechanism by which sec-Butyl 2,2,2-trifluoroethyl carbonate exerts its effects depends on the specific application. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of new carbon-oxygen bonds.
類似化合物との比較
sec-Butyl 2,2,2-trifluoroethyl carbonate: can be compared with other carbonate esters, such as:
Dimethyl carbonate: A widely used solvent and methylating agent.
Diethyl carbonate: Used as a solvent and in the synthesis of pharmaceuticals.
Ethylene carbonate: Commonly used in lithium-ion battery electrolytes.
The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts distinct chemical properties, such as increased stability and reactivity under specific conditions.
Conclusion
This compound: is a versatile compound with significant applications in various fields Its unique chemical properties make it valuable in organic synthesis, scientific research, and industrial processes
特性
分子式 |
C7H11F3O3 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
butan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C7H11F3O3/c1-3-5(2)13-6(11)12-4-7(8,9)10/h5H,3-4H2,1-2H3 |
InChIキー |
KZKHTBXMNNCCEH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


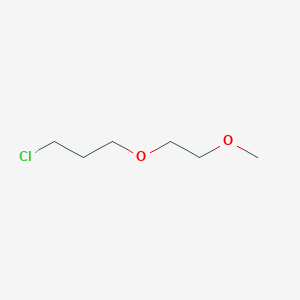
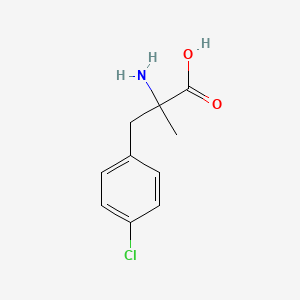

![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)

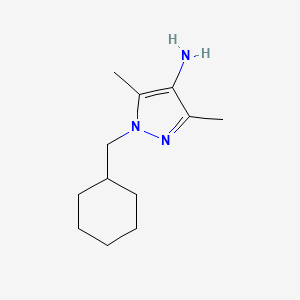

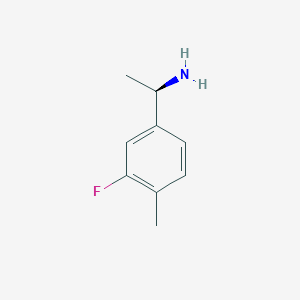
![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
